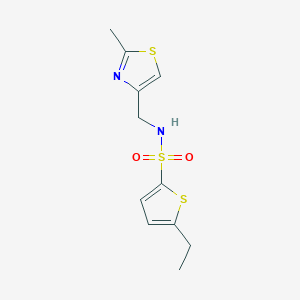

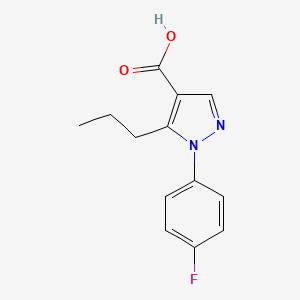

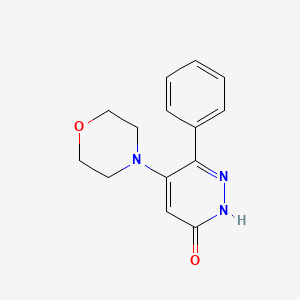

![molecular formula C8H19NO2 B2366219 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane CAS No. 2377034-54-1](/img/structure/B2366219.png)

5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane” is a complex organic molecule. It contains a methoxy group, which is a functional group consisting of a methyl group bound to oxygen . It also contains an amino group, which is a functional group that consists of a nitrogen atom attached by single bonds to hydrogen atoms, alkyl groups, aryl groups, or a combination of these three. The presence of these functional groups could potentially give this compound interesting chemical properties.

Synthesis Analysis

While specific synthesis methods for this compound are not available, methoxyamines are generally prepared via O-alkylation of hydroxylamine derivatives . For example, it can be obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .

Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact molecular structure. Methoxyamines, for example, can undergo deprotonation by methyl lithium to give a N-lithio derivative, which can then be attacked by organolithium compounds to give amines after hydrolysis .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, methoxyamine is a colorless volatile liquid that is soluble in polar organic solvent and in water .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis of L-2-Amino-5-arylpentanoic Acids : The compound 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane has been used in the synthesis of L-forms of amino acids, such as L-2-amino-5-(p-methoxyphenyl)pentanoic acid, which are constituents in AM-toxins. A notable process involves the gradual hydrolysis of the O-methyl linkage of L-2-amino-5-(p-methoxyphenyl)pentanoic acid by heating with hydrochloric acid (Shimohigashi, Lee, & Izumiya, 1976).

Radiochemical Synthesis for PET Imaging : This compound has been involved in the synthesis of radioligands for positron emission tomography (PET) imaging. For example, it was used in the synthesis of [O-methyl-11C]fluvoxamine, a potential serotonin uptake site radioligand, beneficial in assessing serotonin uptake sites in the human brain (Matarrese et al., 1997).

Pharmaceutical Intermediate Synthesis : The compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For example, its derivatives were used in the synthesis of benzomorphan and related compounds, important in medicinal chemistry (Kametani et al., 1971).

Biological and Medicinal Research

Antimicrobial and Cytotoxic Activities : Derivatives of this compound have shown antimicrobial and cytotoxic activities. For instance, metabolites isolated from the endophytic fungus Botryosphaeria dothidea showed significant antimicrobial properties (Xiao et al., 2014).

Synthesis of Antimetabolites : Derivatives like N5-Hydroxy-2-methylornithine and N5-hydroxy-2-methylarginine synthesized from 5-[Methoxy(methyl)amino]-1-hydroxy-3-methylpentane have been studied for their antimetabolic properties, contributing to antibiotic research (Maehr & Leach, 1978).

Deep-Sea Fungus Derivatives : Nitrogenous compounds, including derivatives of this compound, have been isolated from deep-sea derived fungus Leptosphaeria, and evaluated for cytotoxic and antiviral activities (Luo, Zhou, & Liu, 2018).

Chemical Reactions and Mechanisms

Molecular Transformations in Organic Chemistry : Studies have explored the stereochemical consequences of methoxyl participation in molecular transformations using derivatives of this compound, contributing to the understanding of organic reaction mechanisms (Novak & D., 2001).

Synthesis of γ-Fluorinated α-Amino Acids : The compound has been used in the synthesis of γ-fluorinated α-amino acids, which have applications in medicinal chemistry and drug development (Laue, Kröger, Wegelius, & Haufe, 2000).

Mécanisme D'action

The mechanism of action would depend on the intended use of the compound. For instance, methoxyamine has potential medicinal uses as it covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-[methoxy(methyl)amino]-3-methylpentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO2/c1-8(5-7-10)4-6-9(2)11-3/h8,10H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHGKRCLQZNOMU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN(C)OC)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

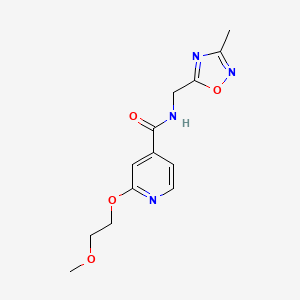

![(1R,4S)-2-Azabicyclo[2.2.0]hexan-3-one](/img/structure/B2366142.png)

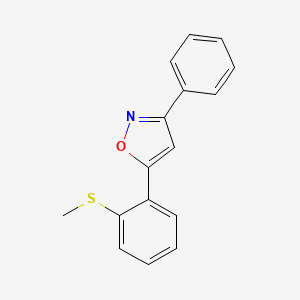

![2,6-dimethoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2366144.png)

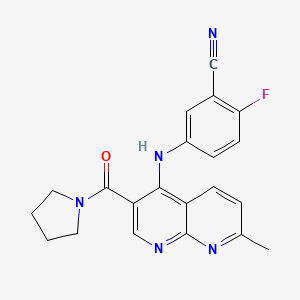

![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-4-(trifluoromethyl)pyridine](/img/structure/B2366145.png)

![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2366157.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanamide](/img/structure/B2366158.png)